

4-Chloro-2-isopropylpyridine reactivity and stability studies

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Compound of Interest

Compound Name: 4-Chloro-2-isopropylpyridine

Cat. No.: B1601646

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An In-Depth Technical Guide to the Reactivity and Stability of **4-Chloro-2-isopropylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-isopropylpyridine is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the chloro, isopropyl, and pyridine moieties, dictate its reactivity and stability, making a thorough understanding of its chemical behavior essential for its effective application. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, which significantly influences the reactivity of the C-Cl bond, particularly at the 4-position. This guide provides a detailed exploration of the reactivity profile and stability characteristics of **4-Chloro-2-isopropylpyridine**, offering field-proven insights and robust experimental protocols for its handling and application.

Property	Value
IUPAC Name	4-Chloro-2-isopropylpyridine
CAS Number	98420-91-8 [1]
Molecular Formula	C ₈ H ₁₀ ClN [1]
Molecular Weight	155.62 g/mol [1]
Appearance	Typically an oily liquid or low-melting solid
Purity	Commercially available with ≥97% purity [1]

Section 1: The Reactivity Profile of 4-Chloro-2-isopropylpyridine

The reactivity of **4-Chloro-2-isopropylpyridine** is dominated by the chemistry of its activated chloro-substituent. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, especially at the 2- and 4-positions.

Nucleophilic Aromatic Substitution (S_nAr)

The C4 position of the pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. This is the most fundamental reaction pathway for this class of compounds.

Causality of Reactivity: The S_nAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[\[2\]](#)[\[3\]](#) The stability of this intermediate is the determining factor for the reaction's feasibility. For attack at the C4 position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization and thus favoring this pathway.[\[2\]](#)

Caption: General mechanism of Nucleophilic Aromatic Substitution (S_nAr).

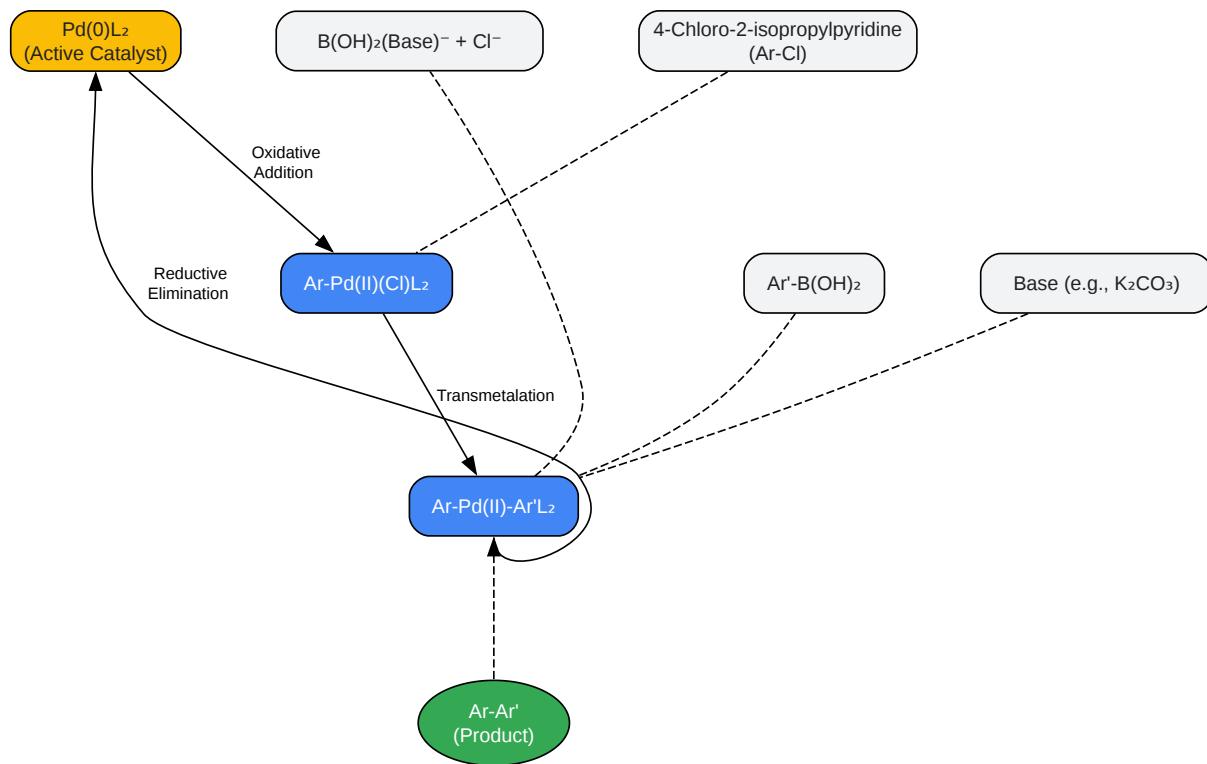
Common nucleophiles used in S_nAr reactions with 4-chloro-pyridines include amines, alkoxides, and thiols. However, unless another strongly electron-withdrawing group is present, these reactions can require forcing conditions.[\[4\]](#)

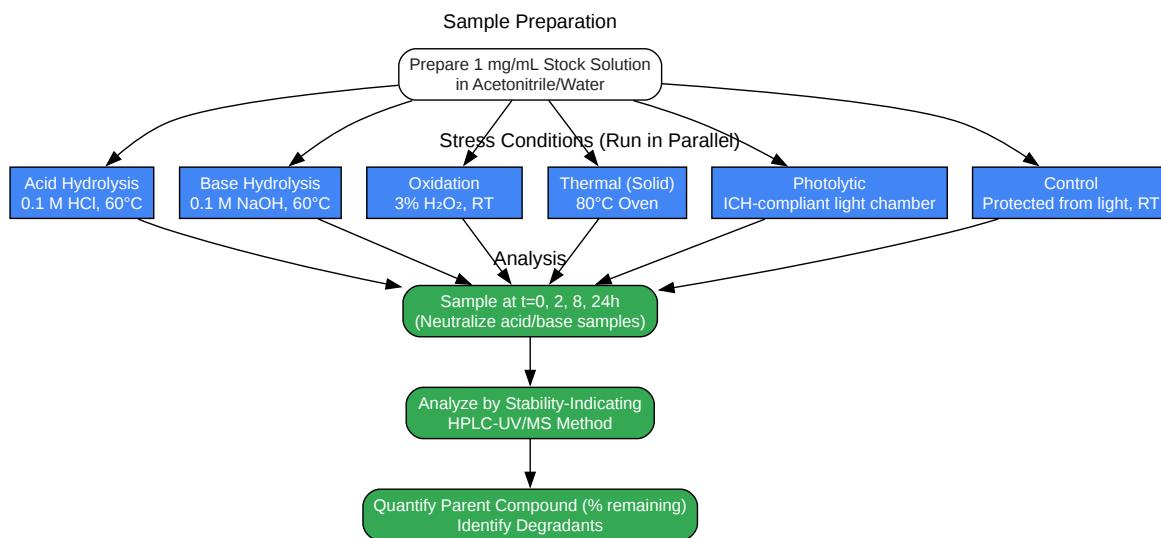
Palladium-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with a boronic acid. 4-Chloropyridines are effective substrates in these reactions.^[5]
^[6]

Expert Insight: While aryl chlorides are generally less reactive than bromides or iodides, the "activated" nature of the C-Cl bond in 4-chloropyridine facilitates the crucial oxidative addition step in the catalytic cycle.^[5] The choice of palladium catalyst and ligand is critical. Systems like $\text{Pd}(\text{PPh}_3)_4$ or a combination of a palladium source (e.g., $\text{Pd}(\text{OAc})_2$) and a phosphine ligand are commonly employed.^{[5][7]}



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